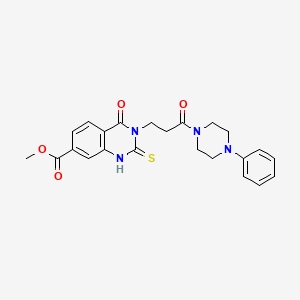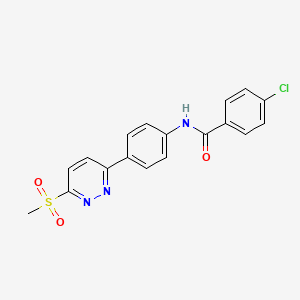
4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s chemical structure consists of a benzamide core with chloro and methylsulfonyl substituents.
- Its IUPAC name is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide .
- The molecular formula is C₁₉H₁₄Cl₂N₂O₃S , and its molecular weight is approximately 421.3 g/mol.
GDC-0449: is a potent, selective inhibitor of the Hedgehog (Hh) signaling pathway. It is currently being developed for the treatment of various cancers.
Méthodes De Préparation
Synthetic Routes: The synthesis of GDC-0449 involves several steps, including the introduction of chloro and methylsulfonyl groups. Detailed synthetic routes are proprietary, but they typically start from commercially available starting materials.
Reaction Conditions: Specific reaction conditions (e.g., temperature, solvent, catalysts) are not publicly disclosed due to intellectual property considerations.
Industrial Production: Industrial-scale production methods are also proprietary. GDC-0449 is synthesized using efficient and scalable processes.
Analyse Des Réactions Chimiques
Reactivity: GDC-0449 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary oxidative metabolites (M1-M3) and glucuronides (M4-M6) are formed during metabolism.
Applications De Recherche Scientifique
Cancer Treatment: GDC-0449’s primary application is in cancer therapy. It targets the Hh pathway, which is dysregulated in various cancers.
Biology: Researchers study its effects on cell growth, differentiation, and tissue development.
Medicine: Clinical trials explore its efficacy against specific cancer types.
Industry: Pharmaceutical companies investigate its potential as an anticancer drug.
Mécanisme D'action
Hedgehog Pathway Inhibition: GDC-0449 inhibits the Hh pathway by binding to the Smoothened (SMO) receptor.
Downstream Effects: This binding prevents SMO activation, leading to decreased transcription of Hh target genes.
Cellular Consequences: Reduced cell proliferation, altered differentiation, and apoptosis occur.
Comparaison Avec Des Composés Similaires
Uniqueness: GDC-0449’s unique features include its selectivity for SMO and its oral bioavailability.
Similar Compounds: Other Hh pathway inhibitors include (GDC-0449’s generic name) and (another SMO inhibitor).
Propriétés
Formule moléculaire |
C18H14ClN3O3S |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) |
Clé InChI |
DZODHBKICVUORG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11280035.png)
![N-(4-Fluorophenyl)-2-{3-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-YL}acetamide](/img/structure/B11280036.png)
![N-(3,4-dimethylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280044.png)
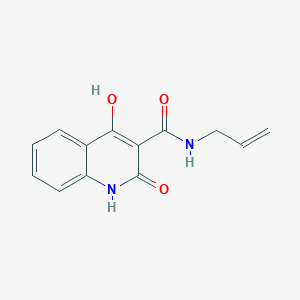
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11280054.png)
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11280055.png)
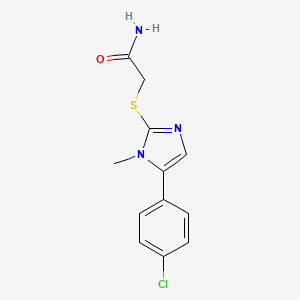
![14-hexyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11280062.png)
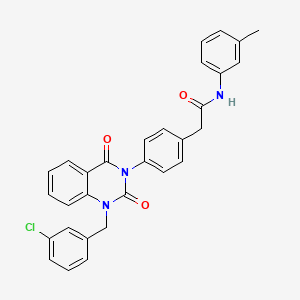
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11280064.png)
![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11280075.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11280089.png)
